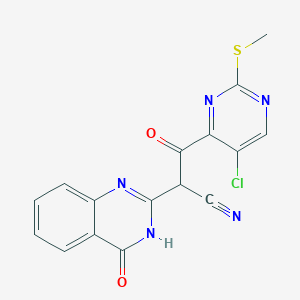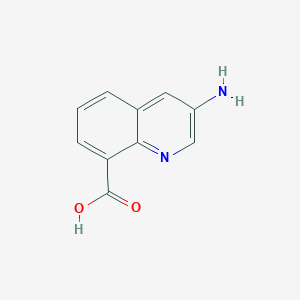
1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a methanone group attached to a tert-butylphenyl moiety
作用機序
Target of Action
The primary target of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, this compound has been shown to interact with both the ubiquitous hCA II and the brain-associated hCA VII .
Mode of Action
(4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone acts as an inhibitor of human carbonic anhydrase (hCA). It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCA VII by (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone affects the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors . This enzyme promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory . Therefore, the inhibition of hCA VII may represent a novel pharmacologic mechanism for the treatment of neuropathic pain .
Pharmacokinetics
The compound’s storage temperature is recommended to be sealed in dry, 2-8°c conditions , suggesting that it may be sensitive to temperature changes
Result of Action
The result of the action of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone is the inhibition of hCA VII, which can lead to a decrease in the efflux of HCO3- ions through GABA A receptors . This can potentially reduce neuronal excitation and may have implications for the treatment of neuropathic pain .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone include temperature, as the compound should be stored in a dry environment at 2-8°C
生化学分析
Biochemical Properties
It has been found to interact with human carbonic anhydrase (hCA), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . The compound acts as an effective inhibitor of hCA, particularly the brain-associated hCA VII .
Cellular Effects
In terms of cellular effects, (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone’s inhibition of hCA VII can influence cell function. hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation, establishing a GABAergic transmission functionally excitatory . Therefore, the compound’s inhibition of hCA VII could potentially impact these cellular processes.
Molecular Mechanism
The molecular mechanism of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone involves its interaction with hCA. The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This suggests that the compound’s conformational flexibility and tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzhydryl halide.
Attachment of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Substitution with the tert-Butylphenyl Group: The final step involves the substitution of the methanone group with a tert-butylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or tert-butylphenyl groups, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
科学的研究の応用
1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
類似化合物との比較
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound shares the benzhydrylpiperazine core but differs in the substituent groups, leading to different biological activities and applications.
1-[ω-(Benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds have a similar piperazine structure but are substituted with indole groups, which confer different pharmacological properties.
Uniqueness
1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-28(2,3)25-16-14-24(15-17-25)27(31)30-20-18-29(19-21-30)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-17,26H,18-21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOWGBDYOBWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2835076.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)

![4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2835081.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2835086.png)
![methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2835087.png)





